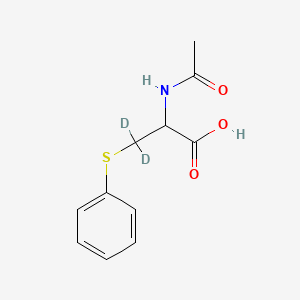

DL-Phenylmercapturic acid-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

2-acetamido-3,3-dideuterio-3-phenylsulfanylpropanoic acid |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/i7D2 |

InChI Key |

CICOZWHZVMOPJS-RJSZUWSASA-N |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)NC(=O)C)SC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Application of DL-Phenylmercapturic Acid-d2 in Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

DL-Phenylmercapturic acid-d2 (d2-PMA) is a deuterated analog of S-Phenylmercapturic acid (PMA), a key biomarker for monitoring benzene (B151609) exposure. Its primary application in research is as an internal standard for the accurate quantification of PMA in biological samples, typically urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like d2-PMA is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability and accuracy of the analytical results. This guide provides a comprehensive overview of the use of this compound in research, including detailed experimental protocols and data presentation.

The Role of this compound as an Internal Standard

In the field of analytical chemistry, particularly in toxicological and clinical research, the precise measurement of biomarkers is paramount. S-Phenylmercapturic acid is a metabolite of benzene, a known carcinogen, and its concentration in urine is directly correlated with benzene exposure.[1][2] Therefore, accurate quantification of PMA is essential for assessing health risks associated with environmental and occupational exposure to benzene.

This compound serves as an ideal internal standard for PMA quantification due to its chemical and physical properties being nearly identical to the analyte of interest, with the key difference being a slightly higher molecular weight due to the presence of two deuterium (B1214612) atoms. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by a mass spectrometer, without affecting their chromatographic behavior.

The fundamental principle behind using a deuterated internal standard is that it is added at a known concentration to each sample at the beginning of the sample preparation process. Any loss of analyte during extraction, cleanup, or analysis will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved.

Quantitative Data for Mass Spectrometry

The quantification of PMA using d2-PMA as an internal standard is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique involves the selection of a specific precursor ion and a specific product ion for both the analyte and the internal standard, which provides high selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| S-Phenylmercapturic acid (PMA) | 238 | 109 | Negative |

| This compound (d2-PMA) | 240 | 111 | Negative |

Note: The m/z values for d2-PMA are inferred based on the known fragmentation of PMA and other deuterated analogs. The precursor ion is the deprotonated molecule [M-H]-, and the product ion results from the cleavage of the bond between the sulfur and the acetylcysteine moiety.

Experimental Protocols

The following is a representative experimental protocol for the quantification of S-Phenylmercapturic acid in human urine using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)[3]

-

Sample Collection: Collect urine samples in appropriate containers and store at -20°C or lower until analysis.

-

Internal Standard Spiking: Thaw urine samples and vortex to ensure homogeneity. To a 1 mL aliquot of urine, add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).

-

Acidification: Acidify the sample by adding a suitable acid, such as formic acid or hydrochloric acid, to a pH of approximately 3.

-

Extraction: Add an appropriate organic solvent, such as ethyl acetate (B1210297) (e.g., 3 mL), to the acidified urine sample. Vortex vigorously for several minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

-

Collection and Evaporation: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid, for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: Inject a small volume of the reconstituted sample (e.g., 5-20 µL) onto the column.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for both PMA and d2-PMA as listed in the table above.

-

Instrument Parameters: Optimize instrument parameters such as collision energy and declustering potential to achieve maximum sensitivity for each transition.

-

Visualizations

Logical Relationship of Internal Standard Usage

Caption: Workflow for accurate quantification using an internal standard.

Experimental Workflow for PMA Quantification

Caption: Step-by-step sample preparation and analysis workflow.

References

DL-Phenylmercapturic acid-d2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DL-Phenylmercapturic acid-d2. It is intended to serve as a valuable resource for researchers and professionals involved in fields requiring the quantitative analysis of benzene (B151609) exposure biomarkers.

Core Chemical Identity and Properties

This compound is the deuterium-labeled form of DL-Phenylmercapturic acid. The introduction of two deuterium (B1214612) atoms results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of the non-labeled analyte, S-Phenylmercapturic acid (S-PMA). S-PMA is a well-established and specific biomarker for assessing exposure to benzene.[1][2][3]

Chemical Structure

Chemical Name: DL-S-Phenylmercapturic-3,3-d2 acid Synonyms: N-Acetyl-S-(phenyl-d2)-DL-cysteine

The chemical structure consists of an N-acetylated cysteine molecule where the sulfur atom is bonded to a phenyl group, and two hydrogen atoms on the beta-carbon of the cysteine moiety are replaced by deuterium.

Physicochemical Properties

The following table summarizes the key physicochemical properties of DL-Phenylmercapturic acid. The properties of the d2-labeled variant are expected to be very similar to its non-labeled counterpart.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁D₂NO₃S | [4] |

| Molecular Weight | 241.30 g/mol | [4] |

| Melting Point | 155 °C (for non-deuterated) | [5] |

| Boiling Point (Predicted) | 494.5 ± 40.0 °C (for non-deuterated) | [5] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ (for non-deuterated) | [5] |

| pKa (Predicted) | 3.25 ± 0.10 (for non-deuterated) | [5] |

| Appearance | White to Off-White Solid | [5] |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly, Heated) | [5] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [5] |

Synthesis and Isotopic Labeling

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons from a deuterium source, such as D₂O, often facilitated by a metal catalyst like Palladium on carbon (Pd/C).

-

Reduction with Deuterated Reagents: Unsaturated precursors can be reduced using deuterium-containing reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific positions.

The synthesis of isotopically labeled internal standards, such as this compound, is a critical step for accurate bioanalytical method development.

Application in Quantitative Bioanalysis

This compound serves as a crucial internal standard in the quantitative analysis of S-Phenylmercapturic acid (S-PMA) in biological matrices, primarily urine. Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Workflow for Bioanalytical Quantification

The following diagram illustrates the general workflow for the quantification of S-PMA in urine using this compound as an internal standard.

Experimental Protocols for Bioanalysis

Detailed methodologies for the quantification of S-PMA in urine using a deuterated internal standard have been well-documented. Below are representative protocols for sample preparation and analysis.

Sample Preparation Methodologies

4.1.1. Liquid-Liquid Extraction (LLE)

This method is employed to extract S-PMA and the d2-labeled internal standard from the urine matrix.[6]

-

Sample Acidification: To a known volume of urine, add an acidic solution (e.g., acetic acid) to adjust the pH.

-

Internal Standard Spiking: Add a known amount of this compound solution.

-

Extraction: Add an immiscible organic solvent (e.g., ethyl acetate), vortex to mix, and centrifuge to separate the layers.

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

4.1.2. Solid-Phase Extraction (SPE)

SPE is another common technique for sample clean-up and concentration.[7][8]

-

Sample Preparation: Thaw and vortex the urine sample. Transfer a defined volume to a culture tube.

-

Internal Standard Addition: Add the this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Sample Loading: Load the prepared urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with water to remove interferences.

-

Elution: Elute the analyte and internal standard with an organic solvent (e.g., acetone (B3395972) or methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Analytical Instrumentation and Conditions

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of S-PMA.

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally employed.

-

Mass Spectrometry: Detection is performed using Multiple Reaction Monitoring (MRM). The mass transitions for S-PMA (m/z 238 → 109) and S-PMA-d5 (a commonly used standard, m/z 243 → 114) are monitored. The transition for S-PMA-d2 would be similarly optimized.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an alternative technique, though it often requires derivatization of the analyte.

-

Derivatization: The carboxylic acid and amine functionalities of S-PMA are typically derivatized (e.g., by silylation) to increase volatility.

-

GC Column: A non-polar or semi-polar capillary column is used for separation.

-

Ionization: Electron ionization (EI) is commonly used.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific fragment ions of the derivatized analyte and internal standard.

Signaling Pathways and Metabolic Context

This compound is not involved in signaling pathways itself but is a tool to study the metabolic pathway of benzene. Benzene is metabolized in the liver, in part, to benzene oxide. This reactive epoxide can be detoxified by conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is further processed to S-Phenylmercapturic acid (S-PMA), which is then excreted in the urine.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of S-Phenylmercapturic acid, a key biomarker of benzene exposure. Its use as an internal standard in advanced analytical techniques like LC-MS/MS and GC-MS is fundamental to toxicological studies, occupational health monitoring, and regulatory compliance. This guide has provided a detailed overview of its chemical properties, analytical applications, and the metabolic context in which it is utilized, serving as a foundational resource for scientific and research professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. benchchem.com [benchchem.com]

- 6. cdc.gov [cdc.gov]

- 7. [Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Phenylmercapturic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated phenylmercapturic acid (PMA), a critical internal standard for the biomonitoring of benzene (B151609) exposure. Phenylmercapturic acid is a key metabolite of benzene, and its accurate quantification in biological matrices is essential for assessing exposure levels in occupational and environmental health studies.[1] The use of a stable isotope-labeled internal standard, such as deuterated PMA, is crucial for achieving high accuracy and precision in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5]

This document outlines a feasible synthetic pathway for deuterated PMA, based on established methods for the synthesis of analogous mercapturic acids, and details purification protocols to ensure high purity of the final product. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Synthesis of Deuterated Phenylmercapturic Acid

The synthesis of deuterated phenylmercapturic acid can be achieved through the nucleophilic aromatic substitution reaction of a deuterated aryl halide with N-acetyl-L-cysteine. A plausible and efficient route involves the reaction of deuterated bromobenzene (B47551) with N-acetyl-L-cysteine in the presence of a base.

Proposed Synthetic Pathway

The proposed reaction involves the S-arylation of N-acetyl-L-cysteine with deuterated bromobenzene. This method is analogous to established procedures for the synthesis of S-arylmercapturates.

References

Technical Guide: DL-Phenylmercapturic Acid-d2 - Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for DL-Phenylmercapturic acid-d2. This deuterated internal standard is critical for the accurate quantification of its non-labeled counterpart, S-Phenylmercapturic acid (PMA), a key biomarker for benzene (B151609) exposure. This document outlines typical product specifications, detailed analytical methodologies for purity determination, and visual workflows to elucidate the analytical processes.

Certificate of Analysis: Representative Data

A Certificate of Analysis (CoA) for a high-purity chemical standard like this compound provides critical information on its identity, purity, and quality. Below is a table summarizing typical quantitative data found on a CoA for this compound.

| Parameter | Specification | Method |

| Identity | ||

| Appearance | White to Off-White Solid | Visual Inspection |

| Molecular Formula | C₁₁H₁₁D₂NO₃S | Mass Spectrometry |

| Molecular Weight | 241.31 g/mol | Mass Spectrometry |

| Purity | ||

| Purity by HPLC | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Deuterated Isotope Purity | ≥99 atom % D | Mass Spectrometry or Nuclear Magnetic Resonance (NMR) |

| Physical Properties | ||

| Melting Point | 155°C | Melting Point Apparatus |

| Solubility | Soluble in DMSO and Methanol (B129727) | Solubility Test |

Experimental Protocols

The purity and identity of this compound are confirmed through a series of rigorous analytical techniques. The following sections detail the methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: A stock solution of the compound is prepared in methanol or the initial mobile phase composition and diluted to an appropriate concentration (e.g., 1 mg/mL).

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity Confirmation

LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight and the isotopic purity of this compound. This technique is also the primary application for this compound as an internal standard.[1][2][3]

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatographic Conditions: Similar to the HPLC method described above, to ensure good separation.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.[1][3]

-

Mass Spectrometric Detection:

-

Full Scan: To confirm the molecular weight, the mass spectrometer is operated in full scan mode to detect the [M-H]⁻ ion (m/z 240.3).

-

Multiple Reaction Monitoring (MRM): For use as an internal standard and to confirm structural integrity, specific precursor-to-product ion transitions are monitored. A common transition for DL-Phenylmercapturic acid-d5 (a similar deuterated standard) is m/z 243 → 114.[3][4] For the d2 variant, a similar fragmentation pattern would be expected, with a shift in the precursor ion mass.

-

-

Sample Preparation: The sample is prepared as described for the HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule and to assess the position and extent of deuteration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as DMSO-d₆ or Methanol-d₄ is used to dissolve the sample.

-

Analysis: The resulting spectra are analyzed to ensure that the chemical shifts and coupling constants are consistent with the structure of DL-Phenylmercapturic acid and to confirm the absence of signals at the deuterated positions.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the analysis and application of this compound.

Caption: Workflow for generating a Certificate of Analysis.

Caption: Use of this compound in bioanalysis.

References

Stability and Storage of DL-Phenylmercapturic Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for DL-Phenylmercapturic acid-d2 (S-PMA-d2). Ensuring the integrity of this internal standard is critical for accurate bioanalytical quantitation in research and clinical settings. The information presented is a synthesis of data from closely related analogs, such as S-Phenylmercapturic acid (PMA) and its d5-deuterated form, and established best practices for handling deuterated compounds.

Summary of Stability and Storage Recommendations

Proper handling and storage are paramount to maintain the chemical and isotopic purity of this compound. Below is a summary of the key recommendations.

| Parameter | Recommendation | Rationale |

| Storage Temperature | Store at 4°C for short-term storage. For long-term storage, -20°C is recommended. | Cool temperatures minimize the rate of potential degradation reactions. |

| Light Exposure | Store in the dark. Use amber vials or wrap containers in foil. | PMA is known to be light-sensitive, with significant degradation upon exposure to light[1]. |

| Moisture | Store in a dry environment. Use tightly sealed containers. Handle under an inert atmosphere (e.g., dry nitrogen or argon) when possible. | Deuterated compounds can be hygroscopic, and moisture can lead to hydrogen-deuterium (H-D) exchange, compromising isotopic purity[2]. |

| pH | Avoid acidic or basic conditions unless specified for a particular procedure. | Strong acids and alkalis can promote degradation[3]. |

| Solvent for Stock Solutions | Methanol (B129727) is a commonly used solvent. | Stock solutions of related compounds in methanol have been shown to be stable under recommended storage conditions[1]. |

Quantitative Stability Data

Table 1: Light Stability of S-Phenylmercapturic Acid (PMA) in Solution [1]

| Exposure Time | Mean Assay Value (%) |

| 1 Day | 72% |

| 3 Days | 16% |

This data highlights the critical importance of protecting solutions of phenylmercapturic acid derivatives from light.

Table 2: Stability of S-Phenylmercapturic Acid (PMA) in Biological Matrix [1]

| Matrix | Storage Condition | Duration | Stability |

| Urine | Frozen | ≥ 1 month | Stable |

| Urine | Multiple Freeze/Thaw Cycles | Several cycles | Stable |

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, based on standard pharmaceutical industry practices and available information on related compounds.

Preparation of Stock and Working Solutions

Objective: To prepare solutions of this compound for use in stability studies and as an internal standard.

Materials:

-

This compound solid material

-

Methanol (HPLC grade or higher)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Amber vials with PTFE-lined caps

Protocol:

-

Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Under an inert atmosphere, if possible, accurately weigh the desired amount of the solid standard.

-

Quantitatively transfer the weighed standard to a volumetric flask.

-

Add a small amount of methanol to dissolve the solid completely.

-

Once dissolved, dilute to the mark with methanol.

-

Mix the solution thoroughly by inversion.

-

Transfer the stock solution to a labeled amber vial for storage at the recommended temperature.

-

Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix.

Forced Degradation Study Protocol

Objective: To evaluate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: 80°C for 48 hours (solid and solution)

-

Photostability: Exposure to light (ICH Q1B guidelines) for a defined period

Protocol:

-

Prepare solutions of this compound in methanol (or another appropriate solvent) at a known concentration.

-

Expose aliquots of the solution to the different stress conditions outlined above. A control sample should be stored under recommended conditions in the dark.

-

At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).

-

Analyze the stressed and control samples by a stability-indicating analytical method, such as LC-MS/MS.

-

Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

-

Characterize any significant degradation products.

Diagrams

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for conducting a stability study on this compound.

Conclusion

While specific stability data for this compound is limited, the information available for its non-deuterated and d5-deuterated analogs, combined with general principles for handling deuterated compounds, provides a robust framework for ensuring its integrity. The primary factors affecting stability are light, temperature, and moisture. By adhering to the storage and handling recommendations outlined in this guide, researchers, scientists, and drug development professionals can be confident in the accuracy and reliability of their analytical results when using this compound as an internal standard. It is recommended that in-house stability studies be conducted to establish specific shelf-life under your laboratory's conditions.

References

Isotopic Labeling of Phenylmercapturic Acid for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling of phenylmercapturic acid (PMA) for mass spectrometry-based quantification. The use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision in bioanalytical assays, particularly in the context of drug development and clinical research where reliable data is critical.

Introduction to Phenylmercapturic Acid and the Rationale for Isotopic Labeling

Phenylmercapturic acid (N-acetyl-S-phenyl-L-cysteine) is a key metabolite of benzene (B151609) and other aromatic compounds. Its quantification in biological matrices, such as urine, serves as a specific biomarker for exposure to these substances. In the realm of drug development, analogous mercapturic acid metabolites can be formed from drug candidates, providing crucial insights into their metabolic pathways.

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantification of PMA due to its high sensitivity and specificity.[1] To correct for matrix effects and variations in sample preparation and instrument response, a stable isotope-labeled internal standard (SIL-IS) of the analyte is employed. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)). This ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization efficiency, leading to highly accurate and precise quantification. Commonly used isotopically labeled forms of PMA include deuterium-labeled PMA (PMA-d5) and carbon-13 labeled PMA ([¹³C₆]S-PMA).[2][3]

Quantitative Data from LC-MS/MS Methods for Phenylmercapturic Acid Analysis

The following tables summarize key quantitative parameters from published LC-MS/MS methods for the analysis of PMA using isotopically labeled internal standards.

Table 1: Mass Spectrometric Parameters for Phenylmercapturic Acid (PMA) and its Isotopically Labeled Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenylmercapturic Acid (PMA) | 238 | 109.1 (quantitation) | 20 |

| 33.3 (qualification) | 53 | ||

| Phenylmercapturic Acid-d5 (PMA-d5) | 243 | 114.1 (quantitation) | 19 |

| 34.5 (qualification) | 52 | ||

| [¹³C₆]S-Phenylmercapturic Acid ([¹³C₆]S-PMA) | 244 | Not Specified | Not Specified |

Data compiled from multiple sources.[1][2][3]

Table 2: Performance Characteristics of LC-MS/MS Methods for Phenylmercapturic Acid (PMA) Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | PMA-d5 | PMA-d5 | [¹³C₆]S-PMA |

| Linearity Range | 0.5 - 500 ng/mL | 0.400 - 200 ng/mL | Not Specified |

| Accuracy | 91.4 - 105.2% | <7.5% relative error | Not Specified |

| Precision (CV%) | 4.73 - 9.96% | <6.5% relative standard deviation | 7% (inter-day) |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.400 ng/mL | Not Specified |

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Synthesis of Isotopically Labeled Phenylmercapturic Acid (PMA-d5)

This section outlines a plausible synthetic route for deuterium-labeled phenylmercapturic acid (PMA-d5) based on established chemical reactions. The synthesis involves two main steps: the synthesis of S-phenyl-L-cysteine-d5 and its subsequent N-acetylation.

Step 1: Synthesis of S-phenyl-L-cysteine-d5

This step can be achieved via the reaction of a deuterium-labeled benzene derivative with an appropriate L-cysteine precursor. One common method involves the reaction of thiophenol with a derivative of L-serine. To introduce the deuterium labels, deuterated bromobenzene (B47551) (bromobenzene-d5) can be used as a starting material to generate thiophenol-d5.

-

Materials:

-

Magnesium turnings

-

Sulfur powder

-

L-serine

-

Tryptophan synthase (enzyme)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Appropriate buffers

-

Procedure:

-

Preparation of Thiophenol-d5:

-

Prepare a Grignard reagent by reacting bromobenzene-d5 with magnesium turnings in anhydrous THF.

-

React the Grignard reagent with sulfur powder, followed by acidic workup (e.g., with HCl) to yield thiophenol-d5.

-

-

Enzymatic Synthesis of S-phenyl-L-cysteine-d5:

-

Utilize tryptophan synthase to catalyze the reaction between thiophenol-d5 and L-serine.[1]

-

The reaction is typically carried out in a buffered aqueous solution at a controlled temperature and pH suitable for the enzyme's activity.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

-

Purification:

-

Once the reaction is complete, purify the S-phenyl-L-cysteine-d5 product using techniques such as ion-exchange chromatography or crystallization.

-

-

Step 2: N-acetylation of S-phenyl-L-cysteine-d5

The final step is the acetylation of the amino group of S-phenyl-L-cysteine-d5 to yield PMA-d5.

-

Materials:

-

S-phenyl-L-cysteine-d5

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Cold water

-

Rectified spirit (for recrystallization)

-

-

Procedure:

-

Dissolve S-phenyl-L-cysteine-d5 in acetic anhydride.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Maintain the reaction mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) with stirring.

-

Precipitate the crude product by adding cold water.

-

Filter the crude PMA-d5 and wash it with cold water.

-

Recrystallize the product from a suitable solvent system (e.g., a mixture of rectified spirit and water) to obtain pure PMA-d5.

-

Quantification of Phenylmercapturic Acid in Urine by LC-MS/MS

This protocol describes a general procedure for the analysis of PMA in urine samples using a stable isotope-labeled internal standard.

-

Materials and Reagents:

-

Urine samples

-

Isotopically labeled PMA internal standard (e.g., PMA-d5) solution of known concentration

-

Acetic acid

-

Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

-

Mobile phase for LC (e.g., a mixture of water and methanol/acetonitrile with a modifier like formic acid)

-

-

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a polypropylene (B1209903) tube, add a defined volume of urine (e.g., 500 µL).[1]

-

Add a known amount of the internal standard solution (e.g., 50 µL of PMA-d5 at 1 µg/mL).[1]

-

Acidify the sample by adding a small volume of acetic acid (e.g., 50 µL of 95% acetic acid).[1]

-

Add the extraction solvent (e.g., 3 mL of MTBE).[1]

-

Vortex the mixture for a specified time (e.g., 10 minutes) to ensure thorough extraction.[1]

-

Centrifuge the sample to separate the organic and aqueous layers (e.g., 5 minutes at 3400 rpm).[1]

-

Transfer a portion of the supernatant (organic layer) to a clean tube.[1]

-

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.[1]

-

Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100 µL).[1]

-

-

LC-MS/MS Analysis:

-

Inject a defined volume of the reconstituted extract (e.g., 25 µL) into the LC-MS/MS system.[1]

-

Separate the analyte and internal standard from other matrix components on a suitable HPLC column (e.g., a C18 column).

-

Perform detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both the native PMA and the isotopically labeled internal standard (as detailed in Table 1).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of PMA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Metabolic pathway of benzene to phenylmercapturic acid.

Caption: Proposed synthesis workflow for PMA-d5.

Caption: Analytical workflow for PMA quantification.

References

- 1. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 3. S-phenyl-L-cysteine Sulfoxide|High-Purity Research Chemical [benchchem.com]

The Sentinel Molecule: DL-Phenylmercapturic Acid-d2 in Benzene Biomonitoring

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of isotopically labeled phenylmercapturic acid, specifically focusing on DL-Phenylmercapturic acid-d2 and its analogs, in the biomonitoring of benzene (B151609) exposure. S-Phenylmercapturic acid (SPMA) is a highly specific and sensitive urinary biomarker for assessing human exposure to benzene, a known carcinogen. The accuracy and reliability of SPMA quantification heavily rely on the use of stable isotope-labeled internal standards, such as this compound, in analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details the underlying metabolic pathways, experimental protocols for SPMA analysis, and quantitative data from various studies, offering a vital resource for professionals in toxicology, occupational health, and drug development.

Introduction: The Significance of Benzene Biomonitoring

Benzene is an environmental and occupational pollutant primarily originating from industrial processes, vehicle emissions, and cigarette smoke.[1] Chronic exposure to benzene is linked to severe health effects, including hematological abnormalities and an increased risk of cancer.[1] Accurate assessment of benzene exposure is crucial for mitigating health risks. Biomonitoring, through the measurement of specific biomarkers, offers a more integrated picture of individual exposure compared to ambient air monitoring. S-phenylmercapturic acid (SPMA) has emerged as a gold-standard biomarker for low-level benzene exposure due to its high specificity.[2][3]

The Metabolic Pathway of Benzene to S-Phenylmercapturic Acid

The formation of SPMA is a result of the metabolic detoxification of benzene in the human body. This multi-step process involves the transformation of benzene into reactive intermediates that are subsequently conjugated and excreted.

Caption: Metabolic Pathway of Benzene to S-Phenylmercapturic Acid (SPMA).

As illustrated in Figure 1, benzene is first oxidized by cytochrome P-450 enzymes to form benzene oxide.[4] This reactive epoxide is then conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[5] The resulting conjugate undergoes further enzymatic processing to yield pre-S-phenylmercapturic acid (pre-SPMA), which is then dehydrated to the stable SPMA that is excreted in urine.[1] The conversion of pre-SPMA to SPMA is pH-sensitive and is often facilitated by acidification during sample preparation to ensure the analysis of total SPMA.[1][6]

The Role of this compound as an Internal Standard

In quantitative analytical chemistry, particularly in methods like LC-MS/MS, an internal standard is a substance that is added in a constant amount to samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard, such as this compound or other deuterated analogs (e.g., d5-SPMA, ¹³C₆-SPMA), is crucial for accurate quantification.[7][8][9] These deuterated standards are chemically identical to the analyte (SPMA) but have a different mass due to the presence of deuterium (B1214612) atoms.

The primary functions of this compound in benzene biomonitoring include:

-

Correction for Sample Preparation Variability: It compensates for any loss of the analyte during extraction and sample cleanup procedures.

-

Correction for Matrix Effects: It helps to mitigate the influence of other components in the urine matrix that might enhance or suppress the ionization of the analyte in the mass spectrometer.

-

Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the precision and accuracy of the measurement are significantly improved.[7]

Experimental Protocols for SPMA Quantification

The quantification of SPMA in urine typically involves sample preparation followed by analysis using LC-MS/MS. The following sections detail a generalized experimental workflow and specific protocols from published studies.

General Experimental Workflow

Caption: General Experimental Workflow for SPMA Analysis.

Detailed Methodologies

Method 1: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS

This method, adapted from a rapid and sensitive analytical procedure, is suitable for high-throughput analysis.[10]

-

Sample Preparation:

-

To a 0.5 mL urine sample, add 20 µL of this compound internal standard solution (concentration to be optimized).

-

Acidify the sample with 50 µL of 6 M HCl.

-

Perform liquid-liquid extraction by adding 2 mL of ethyl acetate (B1210297) and vortexing for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

SPMA: m/z 238 → 109

-

SPMA-d2: m/z 240 → 111 (Note: Transitions for other deuterated standards like SPMA-d5 would be m/z 243 → 114).[7]

-

-

Method 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This protocol, based on an automated sample extraction method, offers high sample cleanup efficiency.[7][11]

-

Sample Preparation:

-

To a 1 mL urine sample, add the deuterated internal standard (e.g., S-phenylmercapturic acid-d5).

-

Acidify the sample.

-

Load the sample onto a pre-conditioned Oasis MAX (mixed-mode anion exchange) 96-well SPE plate.

-

Wash the plate sequentially with water and methanol.

-

Elute the analytes with 1% formic acid in methanol.

-

Evaporate the eluent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: Genesis C18 column.

-

Run Time: Approximately 3 minutes.

-

Mass Spectrometry: ESI in negative ion mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

SPMA: m/z 238 → 109

-

SPMA-d5: m/z 243 → 114

-

-

Quantitative Data and Method Performance

The use of deuterated internal standards like this compound allows for the development of highly robust and validated analytical methods. The table below summarizes key performance characteristics from several studies.

| Parameter | Method 1[10] | Method 2[7] | Method 3[2] | Method 4[12] |

| Internal Standard | S-PMA-d2 | S-PMA-d5 | S-PMA-d5 | d2-S-PMA |

| Linearity Range | 0.2–200 ng/mL | 0.4–200 ng/mL | 0.5–500 ng/mL | 0–500 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | Not Specified | Not Specified | Not Specified |

| Detection Limit | Not Specified | Not Specified | Not Specified | 8.0 ng/mL |

| Intra-day Precision (%RSD) | <8.1% | <6.5% | 4.73–9.21% | Not Specified |

| Inter-day Precision (%RSD) | <8.1% | <6.5% | 5.85–9.96% | 1.49% |

| Accuracy (%RE) | <6.9% | <7.5% | 91.4–105.2% | Not Specified |

| Recovery | Not Specified | Not Specified | Not Specified | 78.2–84.5% |

Conclusion

This compound and its deuterated analogs are indispensable tools in the modern biomonitoring of benzene exposure. By serving as internal standards in sensitive analytical methods like LC-MS/MS, they ensure the high accuracy, precision, and reliability required for assessing health risks in both occupational and general populations. The detailed protocols and performance data presented in this guide underscore the robustness of these methods and provide a solid foundation for researchers and drug development professionals working in this critical area of public health and safety. The continued application and refinement of these analytical techniques will be paramount in understanding and mitigating the adverse effects of benzene exposure.

References

- 1. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [The measurement of a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), in man by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of urinary S-phenylmercapturic acid, a specific metabolite of benzene, by liquid chromatography/single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the urinary benzene metabolites S-phenylmercapturic acid and trans,trans-muconic acid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. [Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Phenylmercapturic Acid: A Definitive Biomarker for Benzene Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Phenylmercapturic acid (SPMA) as a highly specific and sensitive biomarker for benzene (B151609) exposure. Benzene is a well-established human carcinogen, and accurate monitoring of exposure is critical in both occupational health and environmental risk assessment.[1] This document details the metabolic formation of SPMA, analytical methodologies for its quantification, and presents key quantitative data from scientific studies.

Introduction to S-Phenylmercapturic Acid (SPMA)

S-Phenylmercapturic acid (SPMA) is a minor urinary metabolite of benzene.[2][3] While other metabolites such as phenol (B47542) and trans,trans-muconic acid (tt-MA) are also used as biomarkers, SPMA is considered superior for assessing low-level benzene exposure due to its higher specificity and sensitivity.[2][3][4] Unlike tt-MA, which can have significant background levels in non-exposed individuals, SPMA provides a more reliable indication of benzene uptake, even at concentrations below 1 ppm.[2][5]

Metabolic Pathway of Benzene to S-Phenylmercapturic Acid

Benzene is metabolized in the liver by the cytochrome P-450 mono-oxygenase system to form benzene epoxide.[6] This reactive intermediate can then follow several metabolic routes. The pathway leading to SPMA involves the conjugation of benzene oxide with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferase (GST).[7][8] This conjugate is further processed in the mercapturic acid pathway to ultimately form the stable and excretable end-product, S-Phenylmercapturic acid, which is found in the urine.[6]

Quantitative Data: SPMA Levels in Relation to Benzene Exposure

Table 1: Urinary SPMA Concentrations in Relation to Occupational Benzene Exposure

| Airborne Benzene (8-hr TWA) | Mean/Median Urinary SPMA (µg/g creatinine) | Study Population | Reference |

| < 0.1 ppm | Geometric Mean: 5.05 (non-smokers), 6.65 (smokers) | Petroleum workers | [9] |

| 0.3 ppm | ~14.1 (calculated) | Petrochemical industry workers | [2][3] |

| 1 ppm | Average: 47 | Petrochemical industry workers | [3][10] |

| 1.99 mg/m³ | Median: 46.6 | Occupationally exposed workers | [6] |

| 0.71 to 32.17 mg/m³ | Median: 49.55 to 335.69 | Shoe-making workers | [11] |

Table 2: Urinary SPMA Concentrations in Smokers vs. Non-Smokers (No Occupational Exposure)

| Population Group | Mean/Median Urinary SPMA (µg/g creatinine) | Reference |

| Smokers | 1.71 (mean) | [2] |

| Non-smokers | 0.94 (mean) | [2] |

| Smokers | 9.2 (median) | [6] |

| Non-smokers | 1.3 (median) | [6] |

| Smokers | 3.61 (mean) | [3] |

| Non-smokers | 1.99 (mean) | [3] |

Experimental Protocols for SPMA Quantification

A variety of analytical methods are employed for the determination of SPMA in urine, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[12][13] LC-MS/MS is often preferred for its high sensitivity and specificity.[14]

A critical step in sample preparation is the acidic treatment of urine. This is necessary to convert the unstable precursor, pre-S-phenylmercapturic acid (pre-SPMA), to the stable SPMA, ensuring accurate quantification.[1][7] Complete conversion is typically achieved at a pH below 1.1.[1]

Below is a representative experimental workflow for the analysis of urinary SPMA using LC-MS/MS.

Detailed HPLC-Fluorescence Detection Method

This section details a validated HPLC method with fluorescence detection for the quantification of SPMA in urine.[6][15]

1. Sample Preparation:

-

Acidify a human urine sample to pH 1 with HCl.[6]

-

Pass the acidified sample through a C18 Solid Phase Extraction (SPE) cartridge.[6][15]

-

Wash the cartridge with diluted HCl and a water/methanol/acetic acid mixture.[6]

-

Elute the analyte with acidified chloroform.[6]

-

Dry the eluate and reconstitute the residue in a phosphate (B84403) buffer.[6]

-

Further purify the sample using an anionic exchange (SAX) cartridge.[6]

-

Elute SPMA with a concentrated buffer.[6]

2. Hydrolysis and Derivatization:

-

Perform alkaline hydrolysis on the purified eluate.[15]

-

Derivatize the resulting S-phenyl-cysteine with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) (MCE) to form a fluorescent product.[6]

3. HPLC Analysis:

-

Column: Reverse phase C18 column (e.g., 240mm x 4mm, 5µm).[15]

-

Mobile Phase: Acetonitrile and 0.5% acetic acid (50:50) at a flow rate of 0.8 mL/min.[15]

-

Detector: Fluorescence detector with excitation at 330 nm and emission at 440 nm.[6]

-

Column Temperature: 35°C.[15]

4. Method Performance:

-

Limit of Detection (LOD): Approximately 0.22 to 0.5 µg/L.[6][15]

-

Limit of Quantification (LOQ): Approximately 0.68 µg/L.[15]

-

Recovery: Approximately 90.0%.[6]

-

Linearity: Good linearity is typically observed in the range of 10-100 µg/L.[15]

LC-MS/MS Method for High-Throughput Analysis

For more sensitive and high-throughput applications, LC-MS/MS is the method of choice.[14][16]

1. Sample Preparation:

-

Thaw urine samples to room temperature and mix thoroughly.

-

Transfer an aliquot (e.g., 4.0 mL) to a culture tube.

-

Acidify the urine sample to pH < 1 to ensure complete conversion of pre-SPMA to SPMA.[1][17]

-

Utilize automated solid-phase extraction on a 96-well Oasis MAX (mixed-mode anion exchange) plate for sample cleanup.[16] An isotope-labeled internal standard (e.g., SPMA-d5) is added to improve accuracy.[16]

2. LC-MS/MS Analysis:

-

LC System: A fast liquid chromatography system.

-

Column: Genesis C18 column.[16]

-

Run Time: Rapid analysis with a run time of approximately 3 minutes.[16]

-

Ionization: Negative electrospray ionization (ESI-).[16]

-

Detection: Multiple Reaction Monitoring (MRM) mode.[16]

3. Method Performance:

-

Linearity: The calibration curve is typically linear over a concentration range of 0.400-200 ng/mL.[16]

-

Precision and Accuracy: The method demonstrates high accuracy and precision, with relative errors and standard deviations typically below 7.5%.[16]

Conclusion

S-Phenylmercapturic acid has been robustly validated as a specific and sensitive biomarker for assessing human exposure to benzene, particularly at low environmental and occupational levels.[5][12] Its strong correlation with airborne benzene concentrations and its low background levels in unexposed individuals make it an invaluable tool for researchers, toxicologists, and drug development professionals. The analytical methods for SPMA quantification, especially LC-MS/MS, are well-established and provide the necessary sensitivity and throughput for large-scale biomonitoring studies. The consistent application of standardized protocols, including the crucial step of sample acidification, is paramount for generating accurate and comparable data across different studies.

References

- 1. Urinary S-phenylmercapturic acid (SPMA) as a biomarker for exposure to benzene | CORESTA [coresta.org]

- 2. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oem.bmj.com [oem.bmj.com]

- 4. media.neliti.com [media.neliti.com]

- 5. Determination of S-phenylmercapturic acid in the urine--an improvement in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The measurement of a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), in man by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary S-phenylmercapturic acid as a key biomarker for measuring occupational exposure to low concentrations of benzene in Chinese workers: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Analysis and evaluation of S-phenylmercapturic acid as a biomarker for benzene exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The use of S-phenylmercapturic acid as a biomarker in molecular epidemiology studies of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. An efficient analytical method for determination of S-phenylmercapturic acid in urine by HPLC fluorimetric detector to assessing benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

A Technical Guide to Commercial Suppliers of DL-Phenylmercapturic Acid-d2 for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial sources for DL-Phenylmercapturic acid-d2. This deuterated internal standard is crucial for the accurate quantification of DL-Phenylmercapturic acid (PMA), a key biomarker for benzene (B151609) exposure, in various biological matrices. This document outlines available suppliers, their product specifications, relevant experimental protocols, and visual workflows to aid in the seamless integration of this standard into research and analytical methodologies.

Commercial Suppliers and Product Specifications

This compound is a specialized chemical, and its availability is primarily through suppliers of isotopically labeled compounds. The following table summarizes the key quantitative data for commercially available this compound.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress (MCE) | This compound | HY-W141770S | Not specified on product page, CoA available upon request. (Note: A CoA for the related L-Phenylmercapturic acid-d5 shows 99.12% purity by LCMS)[1] | Not specified on product page. (Note: A CoA for the related L-Phenylmercapturic acid-d5 shows 99.91% isotopic enrichment)[1] | Custom sizes available upon request. |

Note on Custom Synthesis: For researchers requiring different labeling patterns or specific formulations not available off-the-shelf, several companies specialize in the custom synthesis of stable isotope-labeled compounds. These include:

-

Toronto Research Chemicals (TRC): Offers custom synthesis of a wide range of isotopically labeled compounds, including those with deuterium.[2][3][4]

-

Alsachim (a Shimadzu Group Company): Provides custom synthesis of stable isotope-labeled standards for various applications.[5][6]

Experimental Protocols: Quantification of S-Phenylmercapturic Acid in Human Urine

This compound is commonly used as an internal standard (I.S.) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of S-Phenylmercapturic acid (S-PMA), a metabolite of benzene. The following is a detailed methodology adapted from a published research article.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Thawing and Centrifugation: Urine samples are thawed at room temperature and centrifuged at 4000 rpm for 10 minutes to remove any particulate matter.

-

Internal Standard Spiking: To 500 µL of the supernatant, add 50 µL of a 100 ng/mL solution of S-Phenylmercapturic acid-d2 (S-PMA-d2) in methanol (B129727) as the internal standard.

-

Acidification: Acidify the sample by adding 50 µL of 2 M hydrochloric acid.

-

Extraction: Add 3 mL of ethyl acetate (B1210297) to the sample, vortex for 5 minutes, and then centrifuge at 4000 rpm for 5 minutes.

-

Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid) and vortex for 1 minute.

-

Final Centrifugation: Centrifuge at 13000 rpm for 5 minutes.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 analytical column (e.g., 2.1 mm × 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

S-PMA: m/z 238.1 → 109.1

-

S-PMA-d2 (I.S.): m/z 240.1 → 111.1

-

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams, generated using the DOT language, illustrate the key processes.

This technical guide serves as a foundational resource for researchers utilizing this compound. For the most current product specifications and availability, it is recommended to directly consult the suppliers' websites and request a certificate of analysis.

References

Navigating the Safety Profile of DL-Phenylmercapturic acid-d2: A Technical Guide

An in-depth examination of the safety data for DL-Phenylmercapturic acid-d2, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its handling, storage, and potential hazards.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of DL-Phenylmercapturic acid.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃S | |

| Molecular Weight | 239.29 g/mol | |

| CAS Number | 20640-68-0 | |

| Appearance | White to slightly pale yellow crystal or powder | |

| Melting Point | 155 °C | |

| Solubility | Soluble in Methanol | |

| Purity | >98.0% (TLC) (HPLC) | |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |

Section 2: Hazard Identification and Classification

DL-Phenylmercapturic acid is classified as a hazardous substance. The GHS classification, as outlined in the available safety data sheets, indicates several potential hazards.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Serious eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Chronic aquatic hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |

Source:

GHS Label Elements

The following diagram illustrates the GHS label elements associated with DL-Phenylmercapturic acid, including pictograms, signal word, and hazard statements.

Caption: GHS Hazard Communication for DL-Phenylmercapturic Acid.

Section 3: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is crucial when working with DL-Phenylmercapturic acid. The following workflow outlines the recommended procedures for safe handling and response in case of an emergency.

Methodological & Application

Application Note: High-Throughput Analysis of S-Phenylmercapturic Acid in Human Urine using LC-MS/MS with DL-Phenylmercapturic acid-d2 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of S-Phenylmercapturic acid (PMA), a key biomarker of benzene (B151609) exposure, in human urine. The method employs a simple and rapid liquid-liquid extraction (LLE) procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, DL-Phenylmercapturic acid-d2, ensures high accuracy and precision. This high-throughput method is suitable for researchers, scientists, and drug development professionals involved in occupational toxicology, environmental health, and clinical studies.

Introduction

Benzene is a ubiquitous environmental pollutant and a known human carcinogen.[1] Monitoring exposure to benzene is crucial for assessing health risks in both occupational and general populations. S-Phenylmercapturic acid (PMA) is a specific and reliable urinary biomarker for evaluating benzene exposure.[1][2] LC-MS/MS has become the preferred analytical technique for the determination of PMA due to its high sensitivity and specificity, often eliminating the need for laborious derivatization steps.[1]

This application note describes a validated LC-MS/MS method for the determination of PMA in human urine, utilizing this compound as the internal standard (I.S.) to correct for matrix effects and variations in sample processing. The presented protocol offers a streamlined workflow, enabling the analysis of a large number of samples.

Metabolic Pathway of Benzene to S-Phenylmercapturic Acid

Benzene is metabolized in the body primarily by cytochrome P-450 enzymes to form benzene epoxide.[3] This reactive intermediate can then be detoxified through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4][5] The resulting conjugate undergoes further enzymatic processing to ultimately form the water-soluble and excretable S-Phenylmercapturic acid.[3]

Experimental Protocol

Materials and Reagents

-

S-Phenylmercapturic acid (PMA) standard

-

This compound (PMA-d2) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate

-

Deionized water

-

Human urine (drug-free)

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 500 µL of urine.

-

Spike with 50 µL of the internal standard solution (PMA-d2, 1 µg/mL in methanol).

-

Acidify the sample by adding 50 µL of 95% acetic acid.[1]

-

Add 1 mL of ethyl acetate, cap the tube, and vortex for 10 minutes.

-

Centrifuge at 3400 rpm for 5 minutes.[1]

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Method Workflow

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (PMA) | m/z 238.1 -> 109.0 |

| MRM Transition (PMA-d2) | m/z 240.1 -> 111.0 |

| Dwell Time | 100 ms |

| Ion Spray Voltage | -4500 V |

| Temperature | 550°C |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of PMA in human urine. The use of a deuterated internal standard effectively compensated for any variability during sample preparation and ionization.

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.2 - 200 ng/mL[6] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[6] |

| Intra-day Precision (%RSD) | < 8.1%[6] |

| Inter-day Precision (%RSD) | < 8.1%[6] |

| Accuracy (%RE) | < 6.9%[6] |

The calibration curve was linear over the concentration range of 0.2 to 200 ng/mL.[6] The precision and accuracy of the method were well within the acceptable limits for bioanalytical method validation.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantitative analysis of S-Phenylmercapturic acid in human urine. The simple liquid-liquid extraction protocol and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in clinical and research settings for the assessment of benzene exposure.

References

- 1. scielo.br [scielo.br]

- 2. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The measurement of a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), in man by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: Quantification of Urinary S-Phenylmercapturic Acid (SPMA) using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of S-Phenylmercapturic Acid (SPMA), a key biomarker for benzene (B151609) exposure, in human urine. The method employs a stable isotope-labeled internal standard (S-Phenylmercapturic Acid-d5) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision, making it suitable for clinical research, occupational health monitoring, and drug development studies. The protocol includes comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Benzene is a ubiquitous environmental pollutant and a known human carcinogen.[1] Monitoring exposure to benzene is crucial for assessing health risks in both occupational and general populations. S-Phenylmercapturic Acid (SPMA) is a specific metabolite of benzene and is considered a reliable biomarker for low-level benzene exposure.[2][3][4] Its quantification in urine provides a non-invasive method to assess the absorbed dose of benzene.

The use of a deuterated internal standard, such as S-Phenylmercapturic Acid-d5 (SPMA-d5), is essential for accurate quantification.[2] It effectively compensates for variations in sample preparation and matrix effects, thereby improving the ruggedness and reliability of the analytical method.[5] This application note details a validated LC-MS/MS method for the determination of SPMA in urine, offering high sensitivity and specificity.[2]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the quantification of urinary SPMA.

Reagents and Materials

-

S-Phenylmercapturic Acid (SPMA) reference standard

-

S-Phenylmercapturic Acid-d5 (SPMA-d5) internal standard[6]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Acetic acid (glacial, analytical grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Human urine (blank, for calibration standards and quality controls)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[2] or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)[5]

Equipment

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) system[5]

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Sample evaporator (e.g., nitrogen evaporator)

-

Automated liquid handler (optional)

-

pH meter

Sample Preparation

Two primary methods for sample extraction are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

-

Thaw urine samples to room temperature and vortex for 15 seconds.

-

To 1.0 mL of urine, add 50 µL of the SPMA-d5 internal standard working solution.

-

Add 1.0 mL of 2% formic acid in water and vortex.

-

Condition the SPE cartridge (e.g., Oasis MAX, 30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of 2% formic acid in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

To 500 µL of urine in a polypropylene (B1209903) tube, add 50 µL of the SPMA-d5 internal standard solution.[5]

-

Add 50 µL of 95% acetic acid.[5]

-

Add 3 mL of methyl tert-butyl ether (MTBE).[5]

-

Vortex the tube for 10 minutes.[5]

-

Centrifuge at 3400 rpm for 5 minutes.[5]

-

Transfer 2.6 mL of the supernatant to a new tube.[5]

-

Evaporate the supernatant to dryness in a vacuum centrifuge at 45°C.[5]

-

Reconstitute the dried extract with 100 µL of the mobile phase and vortex for 30 seconds.[5]

-

Inject an aliquot into the LC-MS/MS system.[5]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition 1[2] | Condition 2[5] |

| Column | Genesis C18, 50 x 2.1 mm, 4 µm | Ascentis Express C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase A | 0.01% Acetic Acid in Water | 0.5% Acetic Acid in Water |

| Mobile Phase B | 0.01% Acetic Acid in Acetonitrile | Acetonitrile |

| Flow Rate | 0.6 mL/min | 0.4 mL/min |

| Gradient | 20% B (0-0.2 min), 20-50% B (0.2-1.0 min), 90% B (1.05-1.5 min), 20% B (1.55-2.5 min) | 10% B (0-2 min), 10-60% B (2-5 min), 10% B (5.1-13 min) |

| Injection Volume | 20 µL | 25 µL |

| Column Temp. | Ambient | 30°C |

| Run Time | 3 min | 13 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |

| MRM Transitions | SPMA: m/z 238 → 109; SPMA-d5: m/z 243 → 114[2] |

| Collision Energy | Optimized for specific instrument (e.g., SPMA: 20 eV, SPMA-d5: 19 eV)[5] |

| Dwell Time | 100-200 ms |

Data Analysis and Quantitative Data Summary

Calibration curves are generated by plotting the peak area ratio of SPMA to SPMA-d5 against the concentration of the calibration standards. A linear regression model with a weighting factor (e.g., 1/x) is typically used.

Table 3: Method Validation Summary

| Parameter | Typical Performance | Reference |

| Linearity Range | 0.4 - 200 ng/mL | [2] |

| 0.5 - 500 ng/mL | [5] | |

| Correlation Coefficient (r²) | > 0.99 | [5] |

| Accuracy | 91.4 - 105.2% | [5] |

| < 7.5% relative error | [2] | |

| Precision (Intra-day) | 4.73 - 9.21% CV | [5] |

| < 6.5% RSD | [2] | |

| Precision (Inter-day) | 5.85 - 9.96% CV | [5] |

| Limit of Quantification (LOQ) | 0.4 ng/mL | [2] |

| 0.5 ng/mL | [5] | |

| Analyte Stability (in urine) | Stable for 90 days at -20°C | [5] |

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the quantification of urinary SPMA is depicted below.

Caption: Experimental workflow for urinary SPMA quantification.

Conclusion

The described LC-MS/MS method, utilizing a deuterated internal standard, provides a robust, sensitive, and specific protocol for the quantification of S-Phenylmercapturic Acid in human urine. The detailed experimental procedures and compiled performance data demonstrate the method's suitability for high-throughput analysis in various research and clinical settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in biomonitoring of benzene exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]